5-Ethynyl-2-(methylthio)pyrimidine
Overview
Description
5-Ethynyl-2-(methylthio)pyrimidine is an organic compound with the molecular formula C7H6N2S It is a pyrimidine derivative characterized by the presence of an ethynyl group at the 5-position and a methylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-(methylthio)pyrimidine typically involves the use of organolithium reagents. . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar organolithium reagents under controlled conditions. The process may be optimized for higher yields and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylthio group can be displaced by nucleophiles such as cyanide ions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include cyanide ions, which react under mild conditions to displace the methylthio group.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Nucleophilic Substitution: The major product is typically a pyrimidine derivative with the nucleophile replacing the methylthio group.
Scientific Research Applications
5-Ethynyl-2-(methylthio)pyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. For example, pyrimidine derivatives are known to inhibit enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of pro-inflammatory molecules . The compound may also interact with other molecular pathways, including those involved in apoptosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine
- 2,4-Dichloro-6-phenylpyrimidine
- Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate
Uniqueness
5-Ethynyl-2-(methylthio)pyrimidine is unique due to the presence of both an ethynyl group and a methylthio group, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-ethynyl-2-methylsulfanylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-3-6-4-8-7(10-2)9-5-6/h1,4-5H,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXFIHJYIJLIDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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